
Dioctadecyldiphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctadecyldiphosphonic acid is an organophosphorus compound characterized by the presence of two long alkyl chains and two phosphonic acid groups. This compound is known for its ability to form self-assembled monolayers on various substrates, making it valuable in surface chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioctadecyldiphosphonic acid can be synthesized through several methods. One common approach involves the reaction of octadecylphosphonic acid with phosphorus trichloride, followed by hydrolysis. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Dioctadecyldiphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid groups can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the alkyl chains or the phosphonic acid groups.
Substitution: The hydrogen atoms in the phosphonic acid groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or aryl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
Dioctadecyldiphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the formation of self-assembled monolayers on metal oxides, enhancing the properties of surfaces for catalysis and sensor applications.
Biology: The compound is employed in the modification of biomaterials to improve biocompatibility and functionality.
Medicine: It is investigated for its potential in drug delivery systems due to its ability to form stable monolayers.
Mechanism of Action
The mechanism of action of dioctadecyldiphosphonic acid primarily involves its ability to form strong bonds with metal oxide surfaces through its phosphonic acid groups. This interaction leads to the formation of stable self-assembled monolayers, which can modify the surface properties of the substrate. The long alkyl chains provide hydrophobic characteristics, making the modified surfaces resistant to water and other polar solvents .
Comparison with Similar Compounds
Octadecylphosphonic acid: Similar in structure but contains only one phosphonic acid group.
Hexadecylphosphonic acid: Similar but with shorter alkyl chains.
Dodecylphosphonic acid: Another similar compound with even shorter alkyl chains.
Uniqueness: Dioctadecyldiphosphonic acid is unique due to its dual phosphonic acid groups and long alkyl chains, which provide enhanced stability and hydrophobicity compared to its counterparts. This makes it particularly valuable in applications requiring robust and durable surface modifications .
Properties
CAS No. |
922525-32-4 |
|---|---|
Molecular Formula |
C36H76O5P2 |
Molecular Weight |
650.9 g/mol |
IUPAC Name |
[hydroxy(octadecyl)phosphoryl]oxy-octadecylphosphinic acid |
InChI |
InChI=1S/C36H76O5P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(37,38)41-43(39,40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
URVGKIIDBNVTAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(O)OP(=O)(CCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


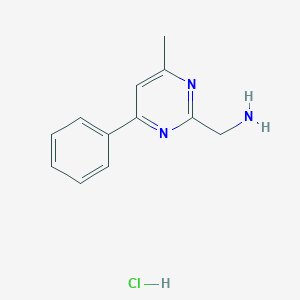
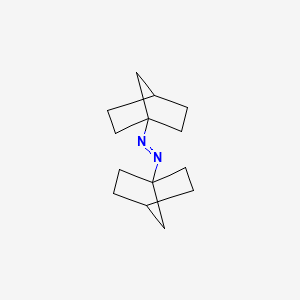
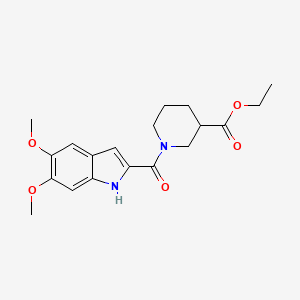
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
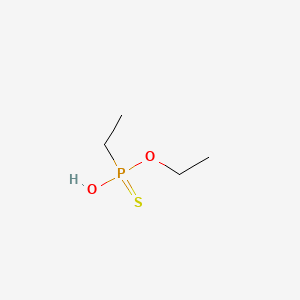

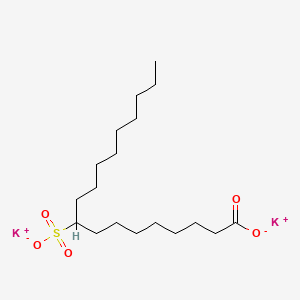
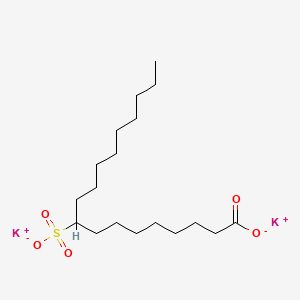
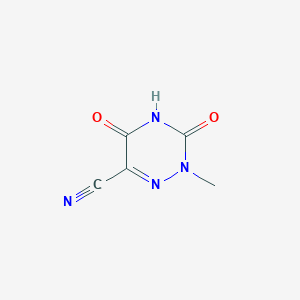
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
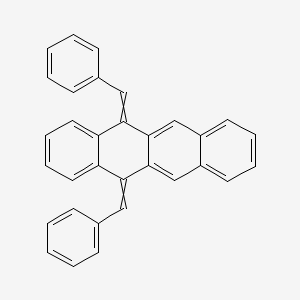
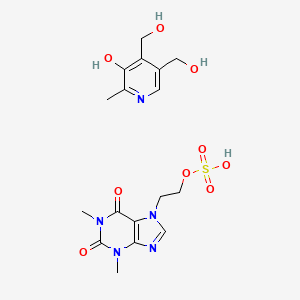
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)

